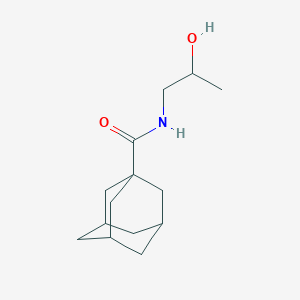

N-(2-hydroxypropyl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Hydroxypropyl)adamantane-1-carboxamide is a chemical compound with the empirical formula C14H23NO2 and a molecular weight of 237.34 . It is a solid substance .

Synthesis Analysis

The synthesis of N-(2-Hydroxypropyl)adamantane-1-carboxamide and similar compounds often involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . Another method involves the reaction of 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis

The molecular structure of N-(2-Hydroxypropyl)adamantane-1-carboxamide is characterized by the empirical formula C14H23NO2 . The SMILES string representation of the molecule isO=C(NCC(O)C)C12C[C@@]3([H])CC@([H])CC@([H])C3 . Chemical Reactions Analysis

Adamantane derivatives, including N-(2-Hydroxypropyl)adamantane-1-carboxamide, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

N-(2-Hydroxypropyl)adamantane-1-carboxamide is a solid substance . Its molecular weight is 237.34 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

N-(2-hydroxypropyl)adamantane-1-carboxamide: is utilized in medicinal chemistry for the design and synthesis of new drugs. Its adamantane core provides a hydrophobic scaffold that can interact with biological membranes and proteins, making it a valuable moiety in the development of therapeutic agents .

Catalyst Development

The compound’s unique structure allows for its use in catalyst development. It can serve as a ligand or a structural modifier in catalytic systems, potentially enhancing the efficiency and selectivity of chemical reactions .

Nanomaterials

Due to its robust and stable cage-like structure, N-(2-hydroxypropyl)adamantane-1-carboxamide is explored in the creation of nanomaterials. It can be incorporated into the design of nano-sized carriers for drug delivery or as a building block for nanocomposites .

Polymer Science

The adamantane derivative can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in advanced materials and coatings .

Bioactive Compounds

Researchers are investigating the bioactive properties of adamantane derivativesN-(2-hydroxypropyl)adamantane-1-carboxamide may lead to the discovery of compounds with significant biological activity, including antiviral, antibacterial, or anticancer properties .

High-Energy Fuels and Oils

The high reactivity of adamantane derivatives makes them suitable candidates for the synthesis of high-energy fuels and oils. Their stability under extreme conditions is advantageous for applications in aerospace and other demanding environments .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives is a subject of quantum-chemical calculations. These studies help elucidate the mechanisms of chemical transformations and the potential for creating new materials based on synthetic nanodiamonds .

Stimulus-Responsive Materials

N-(2-hydroxypropyl)adamantane-1-carboxamide: can be used to develop materials that respond to external stimuli, such as temperature or pH changes. These materials have applications in smart coatings and responsive drug delivery systems .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGQXFTYNRGCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-Bis(4-chlorobenzyl)-2-imidazolidinyl]-4,6-dichlorophenol](/img/structure/B395031.png)

![Methyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B395033.png)

![4-[(diethylamino)sulfonyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B395040.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B395043.png)

![Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B395045.png)

![ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B395047.png)

![N-[(4-bromophenyl)(phenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B395049.png)

![3-(2-chlorophenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395052.png)

![4,6-dinitro-N,2-bis[4-(trifluoromethoxy)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B395053.png)